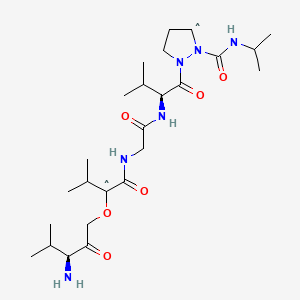
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-(pyridin-4-yl)quinazolin-4-amine is a member of the class of quinazolines that is quinazoline which is substituted at positions 2 and 4 by pyridin-4-yl and (4-methylphenyl)nitrilo groups, respectively. It is a member of quinazolines, a secondary amino compound, an aromatic amine, a member of pyridines, a member of toluenes and a substituted aniline.
Wissenschaftliche Forschungsanwendungen
Biogenic Amine Transporters Modulation
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine has been identified as an allosteric modulator of dopamine transporters, exhibiting potential in modulating biogenic amine transporters. This compound partially inhibits dopamine binding and uptake in rat brain synaptosomes, suggesting its role in neurotransmitter regulation (Pariser et al., 2008).
Optimization for Atrial Fibrillation Treatment
Research has focused on optimizing N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine derivatives for the treatment of atrial fibrillation. A study identified a compound showing significant effects in rabbit and canine pharmacodynamic models, suggesting its potential as a clinical candidate for atrial fibrillation treatment (Gunaga et al., 2017).
Optoelectronic Material Development
Quinazoline derivatives, including N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine, are being explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is significant for creating novel materials used in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).
Inhibitors of Inducible Nitric Oxide Synthase
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine derivatives have been identified as potent and selective inhibitors of inducible nitric oxide synthase, demonstrating efficacy in animal models of inflammatory diseases (Tinker et al., 2003).
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Targeting
Studies involving N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine derivatives have shown their high affinity for VEGFR-2, which is crucial in tumor angiogenesis. These derivatives are being evaluated as potential in vivo tracers for VEGFR-2 expression in solid tumors using positron emission tomography (PET) (Samén et al., 2009).
Antimalarial Drug Development
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine has been part of the research in synthesizing and evaluating quinazoline derivatives for their antimalarial activity. These studies aim to develop new antimalarial drugs based on the quinazoline scaffold (Mizukawa et al., 2021).
Eigenschaften
Produktname |
N-(4-methylphenyl)-2-pyridin-4-yl-4-quinazolinamine |
|---|---|
Molekularformel |
C20H16N4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-pyridin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H16N4/c1-14-6-8-16(9-7-14)22-20-17-4-2-3-5-18(17)23-19(24-20)15-10-12-21-13-11-15/h2-13H,1H3,(H,22,23,24) |
InChI-Schlüssel |
SMWKEUKJWUQZTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Löslichkeit |
0.2 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-Dimethyl-2-[(2-oxopropyl)thio]imidazolium](/img/structure/B1208019.png)








![4-[(2R)-2-[(1R,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B1208034.png)